molecular formula C10H14ClN3O2 B2638171 1-(4-Nitrophenyl)piperazine hydrochloride CAS No. 260252-87-7

1-(4-Nitrophenyl)piperazine hydrochloride

Cat. No.: B2638171
CAS No.: 260252-87-7
M. Wt: 243.69
InChI Key: QRQYCCQVGRORKX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperazine hydrochloride is an organic compound with the molecular formula C10H14ClN3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

1-(4-Nitrophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with 4-nitrochlorobenzene under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-(4-Nitrophenyl)piperazine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Methoxyphenyl)piperazine and 1-(4-Chlorophenyl)piperazine, the nitro group enhances its reactivity and potential for forming various derivatives . This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-(4-nitrophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYCCQVGRORKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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